molecular formula C15H12O3 B1580962 methyl 9H-xanthene-9-carboxylate CAS No. 39497-06-8

methyl 9H-xanthene-9-carboxylate

Cat. No. B1580962
CAS RN: 39497-06-8
M. Wt: 240.25 g/mol
InChI Key: RFHABUQANXJNQS-UHFFFAOYSA-N
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Description

Methyl 9H-xanthene-9-carboxylate (MXC) is a chemical compound that has been studied for its various applications in scientific research. MXC is a colorless, water-soluble solid with a molecular weight of 246.26 g/mol and a melting point of approximately 277 °C. It is a derivative of xanthene, which is a naturally occurring phenolic compound. MXC has been studied for its ability to be used as a fluorescent dye, a chromogenic dye, and a reagent for biochemical reactions.

Scientific Research Applications

Chemical Investigations and Synthesis

  • Natural Product Isolation and Synthesis : A microfungus, Xylaria sp., was investigated, leading to the isolation of new natural products related to methyl 9H-xanthene-9-carboxylate. These compounds include 2-hydroxy-6-methyl-8-methoxy-9-oxo-9H-xanthene-1-carboxylic acid and its derivatives. They were characterized using NMR, UV, IR, and MS data. However, they showed no activity in brine shrimp lethality and several antimicrobial screens (Healy et al., 2004).

  • Marine Fungus Derived Xanthones : From the marine fungus Penicillium sp., new xanthones were derived, including methyl 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate. These were obtained through comprehensive NMR analysis. They were found inactive against KB or KBv200 cells in cytotoxicity evaluations (Shao et al., 2008).

Biological Applications and Studies

  • Antitumor Potential : Research on analogues of 9-oxo-9H-xanthene-4-acetic acid, closely related to methyl 9H-xanthene-9-carboxylate, showed their potential for causing early hemorrhagic necrosis of colon 38 tumors in mice. The study confirmed the necessity of a carboxylic acid group in relation to the xanthenone chromophore for activity (Rewcastle et al., 1991).

  • Antimicrobial Activity : Some xanthone derivatives, including those related to methyl 9H-xanthene-9-carboxylate, have been shown to possess antimicrobial properties. These were isolated from various fungal cultures and evaluated for their activity against multiple microorganisms (Liu et al., 2017), (Dalinova et al., 2020).

Synthetic Methodologies and Chemical Properties

  • Synthetic Strategies : Studies have been conducted on the synthesis of xanthenes, including methyl 9H-xanthene-9-carboxylate. The focus has been on developing efficient, safe, and ecologically friendly synthetic methodologies. These compounds have shown diverse biological activities, such as neuroprotection and antitumor effects. However, their chemical structures sometimes suggest potential pharmacokinetic issues (Maia et al., 2020).

  • Two-Carbon Homologation in Synthesis : An efficient synthesis method for 9H-xanthene-9-carboxaldehyde, closely related to methyl 9H-xanthene-9-carboxylate, was developed. This involved a novel two-carbon homologation using N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents (Prashad et al., 2004).

properties

IUPAC Name

methyl 9H-xanthene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-17-15(16)14-10-6-2-4-8-12(10)18-13-9-5-3-7-11(13)14/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHABUQANXJNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351420
Record name methyl 9H-xanthene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 9H-xanthene-9-carboxylate

CAS RN

39497-06-8
Record name methyl 9H-xanthene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39497-06-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A sodium ethoxide solution is prepared from 21.75 g (0.95 mol) of sodium and 1500 mL of ethanol. 214 g (0.95 mol) of xanthene-9-carboxylic acid is added batchwise to this solution and the suspension obtained is stirred for 1 hour at ambient temperature. Then the solid is separated off, washed with 1500 mL diethyl ether, and the isolated crystals are suspended in 1500 mL of dimethylformamide and combined with 126.73 mL (2.0 mol) of methyl iodide with stirring. The solution formed is left to stand for 24 hours at ambient temperature, then diluted with water to a total volume of 6 L, crystallized, suction filtered, washed with water, and dried. Yield: 167 g of white crystals (74% of theoretical yield); melting point: 82° C.
Quantity
21.75 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
214 g
Type
reactant
Reaction Step Two
Quantity
126.73 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A sodium ethoxide solution is generated from 21.75 g (0.95 mol) of sodium and 1500 mL of ethanol. 214 g (0.95 mol) of xanthene-9-carboxylic acid is added batchwise to this solution and the resulting suspension is stirred for 1 hour at ambient temperature. Then the solid is separated off, washed with 1500 mL of diethyl ether, and the isolated crystals are suspended in 1500 mL of dimethylformamide and 126.73 mL (2.0 mol) of methyl iodide is added with stirring. The solution obtained is left to stand for 24 hours at ambient temperature, then diluted with water to a total volume of 6 L, crystallized, suction filtered, washed with water, and dried. Yield: 167 g of white crystals (74% of theoretical yield); melting point: 82° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.75 g
Type
reactant
Reaction Step Two
Quantity
214 g
Type
reactant
Reaction Step Three
Quantity
126.73 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1500 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PM Dean, J Turanjanin… - … Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C15H12O3, was obtained unintentionally as the by-product of an attempted recrystallization from methanol of propantheline bromide, an antimuscarinic drug. The …
Number of citations: 13 scripts.iucr.org
PM Dean - 2009 - bridges.monash.edu
… However, a side product also resulted during the synthetic route namely, methyl 9H-xanthene-9-carboxylate, a side product resulting from the API, propantheline. The results and …
Number of citations: 0 bridges.monash.edu
V Segarra, A Cárdenas, J Beleta, H Ryder - pstorage-acs-6854636.s3 …
5 96.6 11.0 B 6 99.8 11.4 B 11 99.9 10.4 A 12 99.7 8.0 B 16 100.0 15.1 A 17 100.0 14.7 A 19 98.8 7.7 B 21 98.7 10.7 B 23 99.0 10.0 A 26 99.3 11.1 B 33 95.6 9.4 B 35 94.5 8.3 B 36 99.9 …
M Prat, D Fernández, MA Buil, MI Crespo… - Journal of medicinal …, 2009 - ACS Publications
… (3R)-1-Azabicyclo[2.2.2]oct-3-yl 9-methyl-9H-xanthene-9-carboxylate (16) was prepared as described for compound 11 starting from the methyl ester 14 (2.65 g, 10.4 mmol). The yield …
Number of citations: 90 pubs.acs.org

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